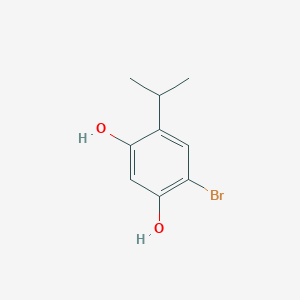

4-Bromo-6-(propan-2-YL)benzene-1,3-diol

Description

Contextualization within Halogenated Resorcinol (B1680541) Chemistry

Halogenated resorcinols are a class of compounds where one or more hydrogen atoms on the resorcinol ring are replaced by halogen atoms such as bromine, chlorine, or fluorine. This class of molecules is significant due to the diverse biological activities exhibited by its members. The introduction of halogens into the resorcinol structure can profoundly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability. researchgate.net

The synthesis of halogenated resorcinols often involves electrophilic aromatic substitution, where the resorcinol ring, being highly activated by the two hydroxyl groups, readily reacts with halogenating agents. acs.orgpressbooks.pub Researchers have developed methods to control the regioselectivity of these reactions to produce specific isomers. acs.org The presence of halogen atoms can also serve as a handle for further chemical modifications through cross-coupling reactions, expanding the synthetic utility of these compounds. The germicidal properties of halogen derivatives of resorcinol have also been a subject of study, indicating their potential in various applications. asm.org

Overview of Benzene-1,3-diol Scaffold in Advanced Chemical Research

The benzene-1,3-diol, or resorcinol, scaffold is a fundamental structural motif found in numerous natural products and synthetic compounds. wikipedia.org Its importance in advanced chemical research is multifaceted. In medicinal chemistry, the resorcinol core is a key pharmacophore in the design of various therapeutic agents. For instance, derivatives of benzene-1,3-diol have been investigated as inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. researchgate.net The ability of the two hydroxyl groups to act as hydrogen bond donors and acceptors makes the scaffold crucial for molecular recognition and binding to biological targets. nih.gov

Beyond pharmaceuticals, the resorcinol scaffold is a vital building block in materials science. It is a key monomer, along with formaldehyde, in the production of phenol-formaldehyde resins, which are known for their thermal stability and adhesive properties. britannica.com The reactivity of the ring at positions 2, 4, and 6 allows for polymerization and the creation of complex, cross-linked networks. britannica.com This versatility makes the benzene-1,3-diol scaffold a valuable platform for developing new materials, dyes, and analytical reagents. wikipedia.orgchemball.com

Significance of Isopropyl and Bromo Substitution Patterns

The specific substitution pattern of 4-Bromo-6-(propan-2-YL)benzene-1,3-diol, featuring both a bromo and an isopropyl group, is critical in defining its chemical character and potential applications. Each substituent exerts distinct electronic and steric effects on the aromatic ring.

Bromo Substituent: The bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted resorcinol. philadelphia.edu.jo However, through resonance, the lone pairs of electrons on the bromine atom can be donated to the aromatic pi-system. philadelphia.edu.jostackexchange.com This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions relative to the bromine atom. stackexchange.com In the context of medicinal chemistry, the incorporation of a bromine atom can enhance a molecule's lipophilicity and modulate its binding affinity to target proteins. researchgate.net

Isopropyl Substituent: The isopropyl group is an alkyl substituent that is considered an electron-donating group through an inductive effect. libretexts.org This effect activates the benzene ring, making it more susceptible to electrophilic attack. The bulkiness of the isopropyl group can also introduce steric hindrance, which can influence the regioselectivity of reactions by blocking certain positions on the ring. In drug design, isopropyl groups are often used to increase lipophilicity, which can improve a compound's ability to cross cell membranes. nih.gov The use of isopropyl groups on phenolic rings is common in pharmaceuticals, such as in the anesthetic propofol. jbiochemtech.com

The interplay of the electron-withdrawing bromo group and the electron-donating isopropyl group, combined with the strong activating effect of the two hydroxyl groups, creates a unique reactivity profile for this compound.

Data Tables

Table 1: Physicochemical Properties of Resorcinol (Benzene-1,3-diol)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆O₂ |

| Molar Mass | 110.111 g/mol |

| Appearance | White solid |

| Melting Point | 110 °C (230 °F) |

| Boiling Point | 277 °C (531 °F) |

| Solubility in Water | 110 g/100 mL at 20 °C |

Data sourced from Wikipedia. wikipedia.org

Table 2: Influence of Substituents on the Benzene-1,3-diol Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Steric Effect |

|---|---|---|---|---|

| Bromo (-Br) | 4 | Inductively withdrawing, resonance donating | Deactivating (overall) | Moderate |

| Isopropyl (-CH(CH₃)₂) | 6 | Inductively donating | Activating | Significant |

This table summarizes general principles of substituent effects in aromatic chemistry. philadelphia.edu.jolibretexts.org

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-6-propan-2-ylbenzene-1,3-diol |

InChI |

InChI=1S/C9H11BrO2/c1-5(2)6-3-7(10)9(12)4-8(6)11/h3-5,11-12H,1-2H3 |

InChI Key |

YCWDRCYWPWGZQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)Br |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 4 Bromo 6 Propan 2 Yl Benzene 1,3 Diol and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations of 4-Bromo-6-(propan-2-YL)benzene-1,3-diol.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent features in the FT-IR spectrum would be the stretching vibrations of the hydroxyl (-OH) groups. These typically appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to be observed in the 3000-3100 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the isopropyl group [(CH₃)₂CH-] would give rise to absorptions in the 2850-3000 cm⁻¹ region. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations, which are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenolic hydroxyl groups would likely appear between 1200 and 1300 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Isopropyl (-CH(CH₃)₂) | C-H Stretch | 2850-3000 |

| Benzene Ring | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | 1200-1300 |

| Carbon-Bromine (C-Br) | C-Br Stretch | 500-700 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric "breathing" mode of the benzene ring is expected to be a strong and sharp signal, typically observed around 1000 cm⁻¹. The C-Br stretching vibration may also be Raman active. The symmetric C-H stretching vibrations of the isopropyl group would also be visible. Due to the complementary nature of the selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, aiding in a more complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment

The ¹H NMR spectrum of this compound would provide a wealth of information about the different types of protons and their neighboring atoms.

The protons of the two hydroxyl groups are expected to give rise to broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The aromatic region of the spectrum would display signals corresponding to the two protons on the benzene ring. Due to their different electronic environments, they would appear as distinct signals. The proton at the 5-position, situated between a hydroxyl and a bromo group, is expected to be a singlet. The proton at the 2-position, flanked by two hydroxyl groups, would also likely appear as a singlet.

The isopropyl group would exhibit a characteristic pattern. The methine proton (-CH) would appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) are diastereotopic and would therefore be expected to appear as a doublet of doublets, or more likely a single doublet if the chiral influence is minimal, with the signal integrated to six protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | Variable (broad) | s | 2H |

| Aromatic H-5 | ~7.0-7.5 | s | 1H |

| Aromatic H-2 | ~6.0-6.5 | s | 1H |

| Isopropyl -CH | ~3.0-3.5 | sept | 1H |

| Isopropyl -CH₃ | ~1.2-1.5 | d | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the benzene ring carbons, and two signals for the isopropyl group carbons.

The carbons bearing the hydroxyl groups (C-1 and C-3) would be significantly deshielded and appear at higher chemical shifts, typically in the range of 150-160 ppm. The carbon attached to the bromine atom (C-4) would have its chemical shift influenced by the electronegativity and heavy atom effect of bromine, likely appearing around 110-120 ppm. The carbon bearing the isopropyl group (C-6) would also be in the aromatic region. The remaining two aromatic carbons (C-2 and C-5) will have chemical shifts determined by the cumulative effects of the substituents.

The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-1, C-3 (C-OH) | 150-160 |

| C-4 (C-Br) | 110-120 |

| C-2, C-5, C-6 | 100-140 |

| Isopropyl -CH | 25-35 |

| Isopropyl -CH₃ | 20-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. A clear cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the methine proton signal would correlate with the methine carbon signal, and the methyl proton signals would correlate with the methyl carbon signal.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. unimi.itmdpi.com It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. unimi.it

Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the exact structure of crystalline molecules. unimi.itmdpi.com For aromatic compounds like derivatives of this compound, SCXRD can confirm the planarity of the benzene ring and determine the spatial orientation of its substituents—the bromine atom, the two hydroxyl groups, and the isopropyl group.

In related brominated phenolic structures, such as 4-Bromo-2-(hydroxymethyl)phenol, molecules are observed to be essentially planar, with the exception of atoms in flexible side chains. researchgate.net The analysis of derivatives like 3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one, which also contains a substituted ring system, reveals how the different parts of the molecule are oriented relative to each other, specified by dihedral angles. mdpi.com The crystal structure of a complex brominated dienone monohydrate shows a monoclinic crystal system, providing specific lattice parameters (a, b, c) and the angle β. researchgate.net This level of detail allows for a complete understanding of the molecule's solid-state conformation and the arrangement of molecules within the unit cell. mdpi.com

Below is a table representing typical data obtained from a single crystal X-ray diffraction experiment for a related organic molecule.

| Crystal Data Parameter | Example Value | Reference |

| Crystal System | Monoclinic | mdpi.comresearchgate.net |

| Space Group | P21/c or P21/n | mdpi.comresearchgate.net |

| a (Å) | 7.1869 - 15.164 | mdpi.comresearchgate.net |

| b (Å) | 10.2764 - 11.798 | mdpi.comresearchgate.net |

| c (Å) | 7.359 - 19.6771 | mdpi.comresearchgate.net |

| β (°) | 90.792 - 99.442 | mdpi.comresearchgate.net |

| Volume (ų) | 1316.4 - 1433.57 | mdpi.comresearchgate.net |

| Z (molecules/unit cell) | 4 | mdpi.comresearchgate.net |

This table is illustrative and shows the range of parameters that can be determined from SCXRD analysis of similar compounds.

The packing of molecules in a crystal is governed by a network of non-covalent interactions. X-ray diffraction data allows for the detailed analysis of these forces, which are crucial for the stability of the crystal lattice. mdpi.com

Hydrogen Bonding: For this compound, the two hydroxyl (-OH) groups are expected to be primary sites for hydrogen bonding. They can act as both hydrogen bond donors and acceptors, forming intermolecular O-H···O bonds that link neighboring molecules. researchgate.net In some structures, these interactions can create complex patterns, such as helical chains or ring motifs. researchgate.net Intramolecular hydrogen bonds, for instance between a hydroxyl group and a nearby acceptor atom within the same molecule, can also occur and stabilize the molecular conformation. nih.govresearchgate.net

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For aromatic compounds like phenols, the absorption bands are typically attributed to π-π* transitions within the benzenoid system. uctm.edu The spectrum of this compound is expected to show characteristic absorption maxima (λmax).

The position and intensity of these bands are influenced by the substituents on the benzene ring. researchgate.net The hydroxyl groups (-OH) are strong activating groups that tend to shift absorption to longer wavelengths (a bathochromic shift). The bromine atom, through p-π conjugation between its lone pair electrons and the aromatic π-system, also typically causes a bathochromic shift and an enhancement of absorbance. researchgate.net Studies on various brominated aryl compounds have shown that bromine substituents lead to redshifts in the maximal absorption wavelengths. researchgate.net

Solvents can also significantly impact the absorption spectrum, a phenomenon known as solvatochromism. uctm.eduresearchgate.net The interaction between the solute and solvent molecules, particularly through hydrogen bonding, can stabilize the ground or excited states differently, leading to shifts in λmax. uctm.edu For instance, the spectral properties of substituted phenols have been shown to vary in different solvents due to hydrogen bonding effects. capes.gov.br

| Spectroscopic Feature | Expected Characteristic for this compound |

| Primary Transition | π-π* transitions of the substituted benzene ring. uctm.edu |

| Effect of -OH groups | Bathochromic shift (shift to longer wavelength). |

| Effect of -Br atom | Bathochromic shift and increased absorbance intensity. researchgate.net |

| Solvent Effects | Solvatochromic shifts depending on solvent polarity and hydrogen bonding capacity. uctm.edu |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Benzene-1,3-diol (resorcinol) and its derivatives are known to exhibit fluorescence. wikipedia.orghomescience.net

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment. For some benzene-1,3-diol derivatives, a "dual fluorescence" effect has been observed, where emission occurs from two different excited states, resulting in two distinct emission bands. nih.govnih.gov This phenomenon can be influenced by factors such as solvent polarity, concentration, and pH. nih.govnih.gov For example, studies on certain 4-(thiazol-2-yl)benzene-1,3-diol analogues in aqueous solutions revealed a dual fluorescence effect at pH values below 7.5, which transitioned to a single fluorescence band at higher pH. nih.govnih.gov The interaction with other molecules can also lead to fluorescence enhancement or quenching. acs.orgacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound, the mass spectrum would exhibit several key features.

Molecular Ion Peak: A crucial feature would be the molecular ion peak ([M]⁺). Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units (the M and M+2 peaks). libretexts.orgdocbrown.info This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule.

Fragmentation Patterns: The molecular ion is often unstable and breaks down into smaller, charged fragments. The analysis of these fragments provides structural information. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to a functional group. For phenols and alkyl-substituted aromatics, a common fragmentation is the loss of an alkyl radical. youtube.comlibretexts.org In this case, cleavage of the bond between the benzene ring and the isopropyl group would lead to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment ion.

Loss of Small Molecules/Radicals: Phenols can exhibit characteristic losses of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29). libretexts.org

Isopropyl Fragmentation: The isopropyl cation ([C₃H₇]⁺) itself is a stable carbocation and would likely appear as a prominent peak at m/z 43. docbrown.info

The relative abundance of these fragment ions helps in piecing together the structure of the parent molecule.

| Ion Type | Expected m/z Feature | Fragmentation Pathway |

| Molecular Ion | M and M+2 peaks of nearly equal intensity. | Ionization of the parent molecule. |

| Alkyl Loss | [M - 43]⁺ | Alpha-cleavage, loss of the isopropyl radical. |

| Isopropyl Cation | m/z 43 | Formation of the stable [C₃H₇]⁺ cation. |

| Phenolic Fragments | [M - 28]⁺, [M - 29]⁺ | Loss of CO or HCO• radical. libretexts.org |

Elemental Analysis Data for this compound Not Available in Reviewed Literature

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the elemental analysis of this compound or its derivatives. While information on related brominated compounds and general analytical techniques is available, publications containing the synthesis and detailed characterization, including elemental analysis (comparison of calculated versus experimentally found percentages of carbon, hydrogen, and bromine), for this specific compound could not be located.

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. This process involves combusting a sample of the compound and precisely measuring the amounts of resulting elements, typically carbon, hydrogen, and nitrogen. For halogen-containing compounds like this compound, specific methods are employed to determine the percentage of the halogen, in this case, bromine.

The theoretical elemental composition can be calculated from the compound's molecular formula (C₉H₁₁BrO₂). These calculated values are then compared with the experimental results obtained from elemental analysis. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed empirical formula.

Although research articles often report elemental analysis for novel compounds, such data for this compound is not present in the currently accessible body of scientific literature. Therefore, a data table with detailed research findings comparing the calculated and found elemental percentages for this compound and its derivatives cannot be generated at this time.

Computational and Theoretical Investigations of 4 Bromo 6 Propan 2 Yl Benzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For related benzene-diol structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are standard for obtaining optimized geometries and electronic parameters. nih.gov Such calculations for 4-Bromo-6-(propan-2-YL)benzene-1,3-diol would be expected to reveal bond lengths, bond angles, and dihedral angles, providing insight into the molecule's spatial configuration. However, specific published data from these calculations for the target compound is not available.

Ab Initio Methods for Electronic Properties

Ab Initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, like the Møller-Plesset approach, can provide highly accurate electronic properties. nih.gov While research on other diols has utilized these techniques, no specific studies applying Ab Initio methods to determine the electronic properties of this compound are present in the surveyed literature.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for predicting chemical reactivity and understanding electronic transitions within a molecule.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller gap generally implies higher reactivity. For many organic molecules, the HOMO is located on electron-rich portions, while the LUMO is centered on electron-poor areas. scirp.org A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution. Unfortunately, no such specific data has been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions. scirp.org This analysis also describes the hybridization of atomic orbitals, which influences bond strength and length. ncert.nic.in While NBO analysis is a common tool in computational studies of organic compounds scirp.org, its application to this compound has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale where red typically indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive). nih.gov This tool is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. An MEP map for this compound would highlight the electronegative oxygen atoms of the hydroxyl groups and potential electrostatic characteristics of the bromine and isopropyl substituents. However, no such map for this specific compound has been published.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical behavior of a molecule. These descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's reactivity and stability.

While specific DFT studies on this compound are not extensively available in the reviewed literature, the reactivity of similar brominated phenolic compounds has been investigated. goums.ac.irresearchgate.netnih.govmdpi.com For instance, DFT calculations on related Schiff base compounds containing a bromo-phenol moiety have been used to analyze their electronic structure and reactivity. goums.ac.irresearchgate.net

Table 1: Illustrative Global Chemical Reactivity Descriptors (Note: The following data is illustrative and based on general principles of DFT calculations for similar molecules, as specific data for this compound is not available in the cited literature.)

| Descriptor | Symbol | Illustrative Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.3 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron configuration |

| Chemical Potential | µ | -3.85 eV | Escaping tendency of electrons |

| Electrophilicity Index | ω | 2.79 eV | Propensity to accept electrons |

Conformational Analysis and Tautomeric Studies

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its biological activity and chemical interactions.

Conformational Analysis: The presence of a flexible propan-2-yl (isopropyl) group introduces conformational isomers. The rotation around the C-C bond connecting the isopropyl group to the benzene (B151609) ring can lead to different spatial arrangements. Computational studies on similar isopropyl-substituted phenols have shown that the orientation of the isopropyl group relative to the hydroxyl groups can influence the molecule's stability and spectroscopic properties. researchgate.net The most stable conformer is typically the one that minimizes steric hindrance between the isopropyl group and the adjacent hydroxyl group.

Tautomeric Studies: Resorcinol (B1680541) and its derivatives can exhibit keto-enol tautomerism. tsijournals.comwikipedia.orgwikipedia.orgyoutube.com While the aromatic diol (enol) form is generally predominant for phenol (B47542), the presence of multiple hydroxyl groups can, in some cases, stabilize the keto tautomer (cyclohexadienone). wikipedia.org Theoretical calculations can predict the relative energies of the possible tautomers and the energy barriers for their interconversion. For this compound, it is expected that the dihydroxy (enol) form would be significantly more stable due to the preservation of aromaticity. However, computational studies would be necessary to quantify the energy difference between the enol and potential keto tautomers.

Simulations of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Theoretical simulations of spectroscopic data are invaluable for interpreting experimental spectra and for the structural elucidation of molecules.

Vibrational Frequencies: DFT calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. Studies on halogenated benzene derivatives have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring and the isopropyl group, C=C stretching of the benzene ring, and the C-Br stretching frequency.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental signals. The chemical shifts in this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating and withdrawing nature of the substituents. ucl.ac.ukrsc.orgorganicchemistrydata.orgorganicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: These are estimated chemical shifts based on general substituent effects on a benzene ring and are for illustrative purposes only.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Phenolic OH | 5.0 - 6.0 | - |

| Isopropyl CH | 3.0 - 3.5 | 25 - 35 |

| Isopropyl CH₃ | 1.2 - 1.5 | 20 - 25 |

| C-OH | - | 150 - 160 |

| C-Br | - | 110 - 120 |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the substituted benzene ring. The position and intensity of the absorption maxima would be influenced by the substituents on the aromatic chromophore.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Non-covalent interactions play a critical role in the packing of molecules in the solid state and in molecular recognition processes.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps various properties onto the molecular surface, providing insights into the nature and extent of different types of contacts, such as hydrogen bonds and halogen bonds. For this compound, Hirshfeld analysis would be expected to reveal strong O-H···O hydrogen bonding interactions between the hydroxyl groups of adjacent molecules, as well as potential C-H···π and Br···H interactions.

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which allows for the visualization of non-covalent interactions in real space. Regions of low RDG at low electron densities are indicative of non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian matrix in these regions can distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. This analysis would provide a detailed picture of the intramolecular and intermolecular non-covalent interactions governing the structure of this compound.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 6 Propan 2 Yl Benzene 1,3 Diol

Reactions Involving Hydroxyl Groups

The two hydroxyl groups on the benzene (B151609) ring are primary sites for a variety of chemical transformations, including etherification, esterification, and complex formation with metal ions. These reactions are fundamental in altering the solubility, polarity, and biological activity of the parent molecule.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of 4-Bromo-6-(propan-2-YL)benzene-1,3-diol can be readily converted to ethers and esters through well-established synthetic protocols.

Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from phenols. wordpress.comceur-ws.org This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form the corresponding phenoxides, which then act as nucleophiles in a substitution reaction with an alkyl halide. The choice of base and reaction conditions can influence the selectivity of mono- or di-etherification.

| Reagent | Product | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Mono- or Di-alkyl Ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Benzyl Halide (e.g., BnBr) | Mono- or Di-benzyl Ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

Esterification: Esters can be synthesized by reacting the hydroxyl groups with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer-Speier esterification, which involves heating the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. wikipedia.org Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a more facile route to ester formation.

| Reagent | Product | Reaction Conditions |

| Carboxylic Acid (e.g., Acetic Acid) | Mono- or Di-ester | Acid Catalyst (e.g., H₂SO₄), Heat |

| Acid Chloride (e.g., Acetyl Chloride) | Mono- or Di-ester | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Acid Anhydride (e.g., Acetic Anhydride) | Mono- or Di-ester | Base (e.g., Pyridine) or Acid Catalyst |

Complex Formation with Metal Ions

The hydroxyl groups of resorcinol (B1680541) and its derivatives are known to coordinate with a variety of metal ions, acting as bidentate or bridging ligands. wordpress.com The formation of these metal complexes can significantly alter the electronic and steric properties of the parent molecule. The oxygen atoms of the hydroxyl groups, often after deprotonation, serve as the coordination sites.

The stability and stoichiometry of the resulting complexes depend on several factors, including the nature of the metal ion, the pH of the medium, and the presence of other coordinating ligands. Divalent metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ have been shown to form stable complexes with resorcinol derivatives. wordpress.com While specific studies on this compound are limited, its structural similarity to other substituted resorcinols suggests a strong propensity for metal complexation.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of functional groups through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. stackexchange.com It is a highly efficient method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. pressbooks.pub This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The success of these reactions can be influenced by the steric hindrance from the adjacent isopropyl group and the electronic effects of the hydroxyl groups. Protection of the hydroxyl groups may be necessary in some cases to prevent interference with the catalytic cycle.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Boronic Acid/Ester | Pd Catalyst, Base | Biaryl |

| Heck | Alkene | Pd Catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging for this substrate. SNAr reactions are typically favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. quora.comgoogle.com In this compound, the hydroxyl and isopropyl groups are electron-donating or weakly electron-withdrawing by induction, which deactivates the ring towards nucleophilic attack. minsky.ai Consequently, forcing conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required for any substitution to occur, and yields are expected to be low.

Reactions Involving the Isopropyl Group

The isopropyl group attached to the aromatic ring also offers a site for chemical modification, primarily at the benzylic position.

The benzylic carbon of the isopropyl group is susceptible to oxidation. Similar to the industrial cumene (B47948) process for phenol and acetone (B3395972) production, the isopropyl group can be oxidized to a hydroperoxide intermediate, which can then undergo rearrangement under acidic conditions. ceur-ws.org This reaction pathway could potentially lead to the formation of a tertiary alcohol at the benzylic position.

Furthermore, the benzylic hydrogens are prone to free-radical substitution reactions, such as halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). libretexts.org This would introduce a halogen at the benzylic position, creating a new site for further functionalization through nucleophilic substitution or elimination reactions.

Oxidation Reactions

The phenolic hydroxyl groups of this compound are susceptible to oxidation. The outcome of such reactions is highly dependent on the oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of quinone-type structures, while stronger oxidizing agents can result in ring cleavage. The presence of the electron-donating hydroxyl and isopropyl groups makes the aromatic ring sensitive to oxidative degradation if conditions are not carefully controlled.

Aliphatic Substitutions

Aliphatic substitutions on this compound primarily involve the alkylation or acylation of the phenolic hydroxyl groups. These reactions are typically carried out to protect the hydroxyl groups or to introduce new functional moieties.

Alkylation: Ether linkages can be formed by reacting the compound with alkyl halides in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism. The choice of the alkylating agent can introduce a wide range of aliphatic groups, thereby modifying the lipophilicity and steric properties of the molecule.

Acylation: Ester derivatives can be synthesized by reacting the diol with acyl chlorides or acid anhydrides. This is often done to protect the hydroxyl groups during subsequent reactions or to introduce specific functionalities. The reactivity of the two hydroxyl groups may differ due to steric hindrance from the adjacent isopropyl and bromo substituents.

Introduction of Heterocyclic Moieties

The structure of this compound serves as a scaffold for the synthesis of various heterocyclic compounds. These reactions often involve the condensation of the diol or its derivatives with other reagents to form new ring systems.

Benzisoxazole Formation

Benzisoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an isoxazole (B147169) ring. drugbank.com The synthesis of a benzisoxazole derivative from a related bromo-benzenediol structure has been reported, resulting in 4-bromo-6-(6-hydroxy-1,2-benzoxazol-3-yl)benzene-1,3-diol. chemspider.comuni.lu This suggests that this compound could potentially undergo similar transformations, likely through a multi-step synthesis involving the introduction of a suitable functional group that can cyclize to form the isoxazole ring.

Benzimidazole (B57391) Introduction

Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole. ijprs.com The synthesis of benzimidazole derivatives often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. organic-chemistry.org To introduce a benzimidazole moiety onto the this compound framework, the diol would first need to be functionalized to an ortho-diamino derivative or a related reactive intermediate that can then be cyclized to form the benzimidazole ring.

Schiff Base Condensation

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. byjus.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemprob.org To form a Schiff base with this compound, the compound would first need to be converted into an aldehyde, ketone, or amine derivative. For instance, formylation of the aromatic ring would introduce an aldehyde group, which could then react with a primary amine to yield a Schiff base. These Schiff bases and their metal complexes have been a subject of interest due to their wide range of applications. nanobioletters.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| Aldehyde/Ketone | Primary Amine | Schiff Base | Acid or Base Catalysis chemprob.org |

| ortho-phenylenediamine | Aldehyde | Benzimidazole | Various, including zinc-catalyzed cyclization organic-chemistry.org |

Synthesis of Polynuclear Complexes

Polynuclear complexes contain multiple metal centers. nih.gov The phenolic hydroxyl groups of this compound can act as coordinating sites for metal ions. Deprotonation of the hydroxyl groups yields phenoxide ions that can chelate to metal centers. The presence of two hydroxyl groups allows the molecule to act as a bridging ligand, connecting two or more metal ions to form di- or polynuclear complexes. The specific structure of the resulting complex depends on the metal ion, the stoichiometry of the reactants, and the reaction conditions. The bromo and isopropyl substituents can influence the coordination geometry and the properties of the resulting polynuclear complexes. nih.gov

Mechanistic Insights and Biological Activity Profiling of 4 Bromo 6 Propan 2 Yl Benzene 1,3 Diol and Its Derivatives

Molecular Target Engagement and Interaction Mechanisms

Detailed mechanistic studies elucidating the interaction of 4-Bromo-6-(propan-2-YL)benzene-1,3-diol with specific molecular targets have not been reported in publicly accessible scientific literature. Consequently, information regarding its engagement with the following targets is unavailable.

Heat Shock Protein 90 (HSP90) Inhibition Mechanisms

There are no available studies investigating the inhibitory activity or binding mechanism of this compound with Heat Shock Protein 90 (HSP90). While the resorcinol (B1680541) scaffold is present in some known HSP90 inhibitors, no specific data exists for this particular substituted compound.

Tyrosine Kinase Inhibition Mechanisms

Research detailing the effects of this compound on any tyrosine kinases is not present in the current scientific literature. Therefore, its mechanism as a potential tyrosine kinase inhibitor cannot be described.

Endothelin Receptor Antagonism

There is no published evidence to suggest that this compound acts as an antagonist for endothelin receptors. No binding affinities or functional assay data have been reported.

Enzyme Inhibition (e.g., Telomerase, HDAC, Topoisomerase II, Thymidylate Synthase, Thymidine (B127349) Phosphorylase)

No studies have been published that evaluate the inhibitory potential of this compound against telomerase, histone deacetylases (HDACs), topoisomerase II, thymidylate synthase, or thymidine phosphorylase.

In Vitro Cellular Activity Profiling

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

There are no available reports on the in vitro evaluation of this compound for antiproliferative or cytotoxic activity against any human cancer cell lines. As a result, no data on its potential as an anticancer agent can be provided, and no data tables of inhibitory concentrations (e.g., IC50, GI50) can be compiled.

Antimicrobial Activity (Antibacterial, Antifungal) Mechanisms

The antimicrobial mechanisms of this compound are likely multifaceted, stemming from its halogenated phenolic structure.

General Mechanisms for Halogenated Phenols: Phenolic compounds are known to exert antimicrobial effects primarily by disrupting microbial cell structures and functions. rroij.com Key mechanisms include:

Cell Membrane Damage: Phenols can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately causing cell death. nih.gov

Protein Denaturation: The hydroxyl groups of phenols can form hydrogen bonds with microbial proteins, including essential enzymes, leading to their denaturation and inactivation. rroij.com

Inhibition of Biofilm Formation: Certain halogenated phenols have demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that are highly resistant to antibiotics. nih.gov This can be achieved by repressing the expression of genes responsible for biofilm production and virulence factors. nih.gov

Influence of Halogenation and Alkyl Groups: The presence of a bromine atom (halogenation) and an isopropyl group on the resorcinol ring is significant. Halogenation is known to enhance the antimicrobial potency of phenolic compounds. nih.govmdpi.com This is often attributed to increased lipophilicity, which facilitates the compound's passage through the microbial cell membrane. mdpi.com

Studies on other brominated resorcinol derivatives have revealed specific targets. For instance, certain brominated resorcinol dimers show potent activity against the fungus Candida albicans by inhibiting the enzyme isocitrate lyase, which is crucial for its metabolism. nih.gov Another brominated compound, bronopol, acts by oxidizing essential thiol groups within the bacterial cell, leading to the formation of reactive oxygen species (ROS) like superoxide (B77818) and peroxide, which are highly toxic to the microbes. drugbank.comnih.gov

Table 1: Potential Antimicrobial Mechanisms of this compound based on Related Compounds

| Mechanism | Description | Structural Basis | Reference |

|---|---|---|---|

| Membrane Disruption | Increased permeability and leakage of cellular contents. | Phenolic Core, Halogenation | nih.gov |

| Protein Denaturation | Inactivation of essential enzymes and structural proteins. | Phenolic Hydroxyl Groups | rroij.com |

| Enzyme Inhibition | Specific inhibition of key metabolic enzymes (e.g., isocitrate lyase). | Brominated Resorcinol Core | nih.gov |

| Oxidative Stress | Generation of reactive oxygen species (ROS) via thiol oxidation. | Bromo- functional group | nih.gov |

| Biofilm Inhibition | Downregulation of genes related to biofilm formation and virulence. | Halogenated Phenol (B47542) Structure | nih.gov |

Antioxidant Activity Mechanisms

The benzene-1,3-diol (resorcinol) structure is the primary determinant of the antioxidant activity of this compound. The principal mechanism is the scavenging of free radicals.

Radical Scavenging: Phenolic compounds are excellent radical scavengers because their hydroxyl (-OH) groups can donate a hydrogen atom to a free radical, neutralizing it. nih.gov This process generates a phenoxy radical, which is significantly stabilized by the resonance of the aromatic ring, making it much less reactive than the original free radical. The presence of two hydroxyl groups in the resorcinol moiety enhances this capability. nih.gov

Phenol-OH + R• (Free Radical) → Phenol-O• (Phenoxy Radical) + RH

Modulation of Endogenous Antioxidant Systems: In addition to direct scavenging, some phenolic compounds can upregulate the body's own antioxidant defense systems. nih.gov Resorcinol has been shown to activate the Nrf2-mediated signaling pathway. nih.gov Nrf2 is a transcription factor that controls the expression of numerous antioxidant and detoxification genes, including those for enzymes like heme oxygenase-1 (HO-1) and thioredoxin reductase (TrxR1). nih.govnih.gov By activating this pathway, the compound can enhance cellular resistance to oxidative stress. nih.gov

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of this compound can be attributed to its ability to modulate key inflammatory pathways, a characteristic of many phenolic and resorcinol-based compounds. nih.govfrontiersin.org

Inhibition of Pro-inflammatory Enzymes: A primary mechanism for anti-inflammatory action is the inhibition of enzymes that synthesize inflammatory mediators. Phenolic compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These enzymes are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively, which are key drivers of inflammation. Isopropyl vanillate, a related compound, was found to selectively inhibit COX-2, the inducible form of the enzyme that is upregulated during inflammation. researchgate.net

Suppression of Inflammatory Mediators and Pathways: The compound likely suppresses the production of nitric oxide (NO), a signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, it may interfere with major inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. frontiersin.org By inhibiting the phosphorylation and activation of these pathways, the compound can reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). frontiersin.orgmdpi.com Studies on isopropanol (B130326) have also shown it can inhibit inflammatory reactions by reducing vascular permeability and leukocyte migration. nih.gov

Receptor Binding Studies

Direct receptor binding studies for this compound are not available in the reviewed literature. However, research on other complex bromophenol derivatives suggests potential interactions with specific protein targets. For example, a marine bromophenol was found to protect hepatocytes from insulin (B600854) resistance by inhibiting protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.govmdpi.com Other synthetic bromophenols have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the treatment of Alzheimer's disease. researchgate.net These studies indicate that the bromophenol scaffold can be adapted to bind to the active sites of various enzymes and receptors, though the specific targets for this compound remain to be identified.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Specific molecular docking and dynamics simulation studies for this compound have not been published. These computational techniques are powerful tools for elucidating how a ligand (the compound) interacts with its biological target (e.g., an enzyme or receptor) at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. It calculates a "docking score," which estimates the binding affinity, with more negative scores typically indicating stronger binding. nih.gov For this compound, docking could be used to screen potential targets, such as bacterial enzymes (for antimicrobial activity) or COX-2 (for anti-inflammatory activity), and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and conformational changes of the ligand-target complex over time in a simulated biological environment. nih.gov These simulations provide insights into the dynamic behavior of the interaction, confirming the stability of the binding pose predicted by docking and revealing how the ligand might alter the protein's structure and function.

For example, a docking study of a different brominated compound against the elastase enzyme revealed a docking score of -7.4 kcal/mol and identified hydrogen bonds with specific amino acid residues in the active site. nih.gov Similar studies would be necessary to understand the specific molecular interactions of this compound.

Structure Activity Relationship Sar Studies of 4 Bromo 6 Propan 2 Yl Benzene 1,3 Diol Derivatives

Influence of Halogenation on Biological Potency and Selectivity

The presence and nature of halogen substituents on a benzene (B151609) ring can significantly modulate a molecule's biological profile. In the context of 4-Bromo-6-(propan-2-YL)benzene-1,3-diol derivatives, the bromine atom at the 4-position is a defining feature. Variations in halogenation at this or other positions on the benzene ring can influence biological potency and selectivity through several mechanisms.

The substitution of bromine with other halogens, such as chlorine, fluorine, or iodine, can alter the compound's lipophilicity, electronic properties, and steric profile. For instance, increasing the size of the halogen from fluorine to iodine can lead to enhanced van der Waals interactions with a biological target, potentially increasing binding affinity. Conversely, the high electronegativity of fluorine can alter the acidity of nearby hydroxyl groups and influence hydrogen bonding interactions.

| Halogen Substitution | Predicted Effect on Lipophilicity | Predicted Electronic Effect | Potential Impact on Activity |

| Fluorine | Moderate increase | Strong electron-withdrawing | Altered hydrogen bonding, potential for enhanced binding |

| Chlorine | Significant increase | Electron-withdrawing | Increased membrane permeability, potential for hydrophobic interactions |

| Bromine | High increase | Electron-withdrawing | Strong potential for hydrophobic and van der Waals interactions |

| Iodine | Very high increase | Weak electron-withdrawing | Potential for strong van der Waals interactions, but may introduce steric hindrance |

Role of Isopropyl Group in Receptor Binding and Activity

Replacing the isopropyl group with other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl) would be a standard approach in SAR studies to probe the spatial requirements of the binding pocket.

| Alkyl Group at Position 6 | Size | Branching | Predicted Impact on Receptor Binding |

| Methyl | Small | None | May be too small for optimal hydrophobic interactions |

| Ethyl | Medium | None | Moderate hydrophobic interactions |

| Isopropyl | Large | Branched | Potential for optimal hydrophobic and steric interactions |

| tert-Butyl | Very Large | Highly Branched | May introduce steric clash and reduce binding affinity |

Impact of Hydroxyl Group Modifications on Bioactivity

The two hydroxyl groups on the benzene-1,3-diol core are critical for the molecule's bioactivity. These phenolic hydroxyls can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets. Modification of these groups can have a profound impact on the compound's activity, solubility, and metabolic stability.

Common modifications include etherification (e.g., conversion to methoxy (B1213986) or ethoxy groups) or esterification (e.g., conversion to acetate (B1210297) esters). Such changes would eliminate the hydrogen bond donating ability of the hydroxyl groups and increase the lipophilicity of the molecule. This can affect receptor binding and can also influence the compound's ability to cross cell membranes.

Furthermore, the metabolic stability of the compound can be enhanced by modifying the hydroxyl groups, as they are often sites of phase II metabolism (e.g., glucuronidation or sulfation).

| Hydroxyl Group Modification | Effect on Hydrogen Bonding | Effect on Lipophilicity | Potential Impact on Bioactivity |

| Unmodified (-OH) | Donor and Acceptor | Lower | Essential for key interactions with target |

| Etherification (-OR) | Acceptor only | Increased | Reduced binding affinity if H-bond donation is critical; improved metabolic stability |

| Esterification (-OCOR) | Acceptor only | Significantly Increased | May act as a prodrug, releasing the active hydroxyl compound upon hydrolysis |

Systematic Variation of Substituents on Benzene-1,3-diol Core

A comprehensive understanding of the SAR of this compound derivatives requires the systematic variation of substituents around the central benzene-1,3-diol core. This involves exploring the effects of different functional groups at various positions on the ring.

The goal of such systematic variation is to map out the "active space" for this chemical scaffold, identifying the combinations of substituents that lead to the most desirable biological activity.

| Position of Variation | Type of Substituent | Potential Influence on Activity |

| Position 2 | Small alkyl, electron-donating, electron-withdrawing | Steric and electronic modulation of adjacent hydroxyl group |

| Position 5 | Small alkyl, electron-donating, electron-withdrawing | Alteration of overall molecular electronics and lipophilicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide predictive models that aid in the design of new, more potent analogs.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by generating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov These models can be invaluable for guiding the synthesis of new derivatives with a higher probability of success.

| QSAR Descriptor Category | Examples | Information Provided |

| Electronic | Partial atomic charges, HOMO/LUMO energies | Distribution of electrons and reactivity |

| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP, molar refractivity | Lipophilicity and ability to cross membranes |

| Topological | Connectivity indices, shape indices | Branching and overall molecular shape |

Advanced Applications and Future Directions in this compound Research

The scientific community is increasingly interested in the specialized chemical compound this compound, a substituted bromoresorcinol. This molecule is distinguished by a benzene-1,3-diol (resorcinol) core, functionalized with both a bromine atom and an isopropyl group. This unique substitution pattern is the basis for its potential in a variety of advanced applications, from functional materials to biological research. This article explores the current research and future potential of this compound, focusing on its role in developing new technologies and scientific methodologies.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-6-(propan-2-YL)benzene-1,3-diol, and how should conflicting data be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and stereochemistry. For bromine-induced splitting, employ - COSY and NOESY to resolve overlapping signals.

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula validation. Fragmentation patterns can confirm bromine placement.

- Infrared (IR) Spectroscopy: Identify hydroxyl and alkyl groups via O-H and C-H stretching frequencies.

- Conflict Resolution: Cross-validate with X-ray crystallography if crystalline derivatives are available. Adjust solvent polarity or temperature to reduce signal overlap in NMR .

Q. How can reaction conditions be optimized to synthesize this compound with high yield and purity?

Methodological Answer:

- Catalyst Selection: Use Lewis acids (e.g., FeCl) to direct bromination regioselectivity. Protect hydroxyl groups with acetyl or trimethylsilyl groups to prevent side reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Maintain 0–5°C during bromination to minimize over-halogenation.

- Monitoring: Track reaction progress via TLC or HPLC, referencing retention times of brominated analogs (e.g., 4-Bromobenzyl chloride in ) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated products.

- Recrystallization: Optimize solvent choice (e.g., ethanol-water mixtures) based on solubility data from analogs like 4-Bromo-2-fluorobenzaldehyde ().

- HPLC: Apply reverse-phase C18 columns for high-purity isolation, adjusting mobile phase pH to 3–4 to enhance resolution .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Assays: Conduct accelerated degradation studies at 40–60°C and pH 2–10. Monitor via UV-Vis spectroscopy for absorbance shifts.

- Kinetic Analysis: Use pseudo-first-order kinetics to calculate degradation rates. Compare with structurally similar compounds (e.g., 4-Bromo-3-fluorobenzyl bromide in ).

- Storage Recommendations: Store at 4°C in amber vials under inert atmosphere to prevent bromine loss or oxidation .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use B3LYP/6-31G(d) basis sets for bromine-containing systems.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Reference AI-driven simulations in COMSOL Multiphysics ( ).

- Validation: Compare predicted activation energies with experimental kinetic data from analogs (e.g., 1-Bromo-4-(1-propynyl)benzene in ) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine --HSQC NMR with IR and MS/MS fragmentation.

- Isotopic Labeling: Synthesize - or -labeled derivatives to clarify ambiguous signals.

- Crystallography: Co-crystallize with heavy atoms (e.g., iodine) for improved X-ray diffraction resolution. Reference methodological rigor in .

Q. What experimental designs are suitable for studying the mechanism of bromine displacement in derivatives of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare using deuterated substrates to identify rate-determining steps.

- Trapping Intermediates: Use low-temperature NMR (-80°C) to detect short-lived intermediates.

- Theoretical Frameworks: Apply Marcus theory to electron-transfer steps, guided by ’s emphasis on aligning experiments with theoretical models .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent-Free Reactions: Explore mechanochemical synthesis using ball mills.

- Catalytic Bromination: Replace Br with HBr/Oxone systems to reduce waste.

- Separation Technologies: Implement membrane filtration ( , RDF2050104) for solvent recovery. Reference renewable fuel engineering frameworks (RDF2050106) .

Q. What strategies enhance regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

- Directing Groups: Introduce nitro or sulfonic acid groups to steer bromination.

- Microwave-Assisted Synthesis: Use localized heating to favor kinetically controlled products.

- Steric Effects: Leverage the isopropyl group’s bulkiness to shield specific positions, as seen in analogs like 4-Bromo-2-chlorophenylacetic acid () .

Q. How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?

Methodological Answer:

- Polymer Functionalization: Incorporate into epoxy resins via hydroxyl groups for flame-retardant materials.

- Metal-Organic Frameworks (MOFs): Use as a ligand for bromine-rich MOFs with catalytic properties.

- Biological Probes: Conjugate with fluorescent tags for cellular imaging, referencing boronic acid derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.